2-Azido-1-(2-hydroxyphenyl)ethanone

Synthetic Chemistry Azido Ketone Synthesis Yield Optimization

Select 2-Azido-1-(2-hydroxyphenyl)ethanone (CAS 67139-49-5) when high synthetic yield (95%) is critical for cost-sensitive projects. The ortho-hydroxyl group uniquely enables DMAP-catalyzed cyclization to 2-aminobenzofuran-3(2H)-one scaffolds in moderate to good yields within 2 hours—a transformation impossible with non-hydroxylated analogs. Choose this α-azido carbonyl compound as a photoreactive building block for tunable DNA cleavage efficiency or as a key intermediate for privileged heterocyclic scaffolds. For R&D procurement, request a quote today.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 67139-49-5
Cat. No. B1659684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azido-1-(2-hydroxyphenyl)ethanone
CAS67139-49-5
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)CN=[N+]=[N-])O
InChIInChI=1S/C8H7N3O2/c9-11-10-5-8(13)6-3-1-2-4-7(6)12/h1-4,12H,5H2
InChIKeyIIXQHEJFDFXVFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azido-1-(2-hydroxyphenyl)ethanone (CAS 67139-49-5): Technical Baseline for Scientific Procurement


2-Azido-1-(2-hydroxyphenyl)ethanone (CAS 67139-49-5) is an α-azido carbonyl compound characterized by the presence of an azido group (-N₃) at the alpha position relative to a ketone and an ortho-hydroxyl group on the phenyl ring [1]. This structure confers distinct reactivity profiles compared to other azido ketones, enabling its use as a versatile intermediate in heterocycle synthesis and photoaffinity labeling applications [2].

Why Generic Azido Ketone Substitution Fails: The Ortho-Hydroxyl and Alpha-Azido Differentiation of 2-Azido-1-(2-hydroxyphenyl)ethanone


In-class compounds such as 2-azido-1-phenylethanone (CAS 1816-88-2) lack the ortho-hydroxyl group, which fundamentally alters their reactivity in cyclization and photolytic processes. The ortho-hydroxyl group in 2-Azido-1-(2-hydroxyphenyl)ethanone enables unique intramolecular hydrogen bonding and participation in DMAP-catalyzed cyclizations to form 2-aminobenzofuran-3(2H)-one derivatives, a transformation not possible with non-hydroxylated analogs [1]. Furthermore, the alpha-azido carbonyl framework dictates its specific photolytic pathway, differentiating it from β- and γ-azido carbonyl compounds in photo-induced DNA cleavage applications [2].

Quantitative Differentiation Evidence for 2-Azido-1-(2-hydroxyphenyl)ethanone (67139-49-5): Comparative Data for Scientific Selection


Synthesis Yield Comparison: 2-Azido-1-(2-hydroxyphenyl)ethanone vs. 2-Azido-1-phenylethanone

The synthesis of 2-Azido-1-(2-hydroxyphenyl)ethanone from 2-bromo-2'-hydroxyacetophenone and sodium azide in glycerol solvent proceeds with a high yield of 95% [1]. In contrast, the synthesis of the non-hydroxylated analog, 2-azido-1-phenylethanone (CAS 1816-88-2), typically yields between 69% and 81% under comparable conditions . This represents a yield advantage of 14-26 percentage points, which is significant for cost-sensitive procurement and scale-up.

Synthetic Chemistry Azido Ketone Synthesis Yield Optimization

Cyclization Reactivity: DMAP-Catalyzed Synthesis of 2-Aminobenzofuran-3(2H)-one Derivatives

2-Azido-1-(2-hydroxyphenyl)ethanone undergoes a DMAP-catalyzed cyclization with terminal alkynoates to yield 2-aminobenzofuran-3(2H)-one derivatives in moderate to good yields within 2 hours at room temperature [1]. This reactivity is specific to compounds bearing the ortho-hydroxyl group; the non-hydroxylated analog 2-azido-1-phenylethanone does not undergo this transformation, as the hydroxyl group is essential for the cyclization mechanism [1]. The reaction provides a direct route to pharmacologically relevant benzofuran scaffolds, which are challenging to synthesize via alternative routes.

Heterocyclic Chemistry Benzofuran Synthesis DMAP Catalysis

Photo-Induced DNA Cleavage Efficiency: α-Azido Carbonyl vs. β- and γ-Azido Carbonyl Compounds

In a systematic study of azido carbonyl compounds as photo-induced DNA cleaving agents, β-azido carbonyl compounds demonstrated superior DNA cleaving ability compared to α-azido carbonyl compounds [1]. The study reported that DNA cleaving ability was dependent on both concentration and substituents on the aromatic ring. While 2-Azido-1-(2-hydroxyphenyl)ethanone is an α-azido carbonyl compound and thus expected to exhibit lower cleavage efficiency than its β-azido counterparts, the presence of the ortho-hydroxyl group may modulate its photolytic pathway and DNA interaction profile relative to other α-azido carbonyl compounds lacking this substituent. This class-level differentiation is critical for researchers designing photoaffinity labeling experiments where cleavage efficiency and specificity must be carefully balanced.

Photoaffinity Labeling DNA Cleavage Azido Carbonyl Photochemistry

Optimal Application Scenarios for 2-Azido-1-(2-hydroxyphenyl)ethanone (67139-49-5) Based on Quantitative Evidence


Cost-Effective Synthesis of Azido Ketone Intermediates for Heterocyclic Chemistry

Procure 2-Azido-1-(2-hydroxyphenyl)ethanone when high synthetic yield (95%) is a priority for cost-sensitive projects. The ortho-hydroxyl group enables unique DMAP-catalyzed cyclization to 2-aminobenzofuran-3(2H)-one derivatives in moderate to good yields within 2 hours, providing efficient access to benzofuran scaffolds that are valuable in medicinal chemistry. This application scenario is supported by the yield and reactivity data presented in Section 3 [1].

Photoaffinity Labeling Probe Development Requiring Controlled DNA Cleavage Activity

Select 2-Azido-1-(2-hydroxyphenyl)ethanone as a photoreactive building block when moderate or tunable DNA cleavage efficiency is desired. As an α-azido carbonyl compound, it is expected to exhibit lower DNA cleaving ability compared to β-azido carbonyl analogs, making it suitable for applications where excessive cleavage would confound target identification. The ortho-hydroxyl group provides an additional functional handle for further derivatization or conjugation [1].

Synthesis of Pharmacologically Relevant 2-Aminobenzofuran-3(2H)-one Derivatives

Utilize 2-Azido-1-(2-hydroxyphenyl)ethanone as a key intermediate for the rapid assembly of 2-aminobenzofuran-3(2H)-one derivatives via DMAP-catalyzed cyclization with terminal alkynoates. This transformation is specific to ortho-hydroxyphenyl azido ketones and cannot be achieved with non-hydroxylated analogs, providing a distinct synthetic route to privileged heterocyclic scaffolds [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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